molecular formula C15H14ClN3O2 B11157109 2-chloro-N-[3-oxo-3-(pyridin-3-ylamino)propyl]benzamide

2-chloro-N-[3-oxo-3-(pyridin-3-ylamino)propyl]benzamide

Cat. No.: B11157109
M. Wt: 303.74 g/mol
InChI Key: BGBWSDWNAXHGPX-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenyl)formamido]-N-(pyridin-3-yl)propanamide is a synthetic organic compound that features a chlorophenyl group, a formamido group, and a pyridinyl group

Preparation Methods

The synthesis of 3-[(2-chlorophenyl)formamido]-N-(pyridin-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the formamido group: This can be achieved by reacting 2-chlorobenzoyl chloride with formamide under controlled conditions.

    Introduction of the pyridinyl group: This step involves the coupling of the formamido intermediate with a pyridinyl derivative, often using a palladium-catalyzed cross-coupling reaction.

    Final assembly: The final product is obtained by reacting the intermediate with a suitable propanamide derivative under appropriate conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

3-[(2-Chlorophenyl)formamido]-N-(pyridin-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(2-Chlorophenyl)formamido]-N-(pyridin-3-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-[(2-chlorophenyl)formamido]-N-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

3-[(2-Chlorophenyl)formamido]-N-(pyridin-3-yl)propanamide can be compared with similar compounds, such as:

    2-[(4-Chlorophenyl)formamido]-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid: This compound has a similar formamido group but differs in the aromatic ring structure.

    3-[(3-Chlorophenyl)formamido]-N-(5-methyl-1,2-oxazol-3-yl)propanamide: This compound features a different heterocyclic ring, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C15H14ClN3O2

Molecular Weight

303.74 g/mol

IUPAC Name

2-chloro-N-[3-oxo-3-(pyridin-3-ylamino)propyl]benzamide

InChI

InChI=1S/C15H14ClN3O2/c16-13-6-2-1-5-12(13)15(21)18-9-7-14(20)19-11-4-3-8-17-10-11/h1-6,8,10H,7,9H2,(H,18,21)(H,19,20)

InChI Key

BGBWSDWNAXHGPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC(=O)NC2=CN=CC=C2)Cl

Origin of Product

United States

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